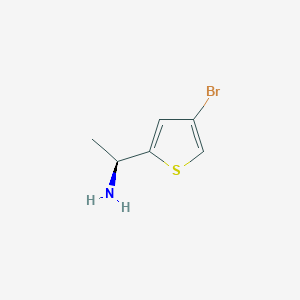

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine

Description

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a chiral primary amine featuring a thiophene ring substituted with a bromine atom at the 4-position and an ethanamine group at the 2-position. The S-configuration of the chiral center confers enantioselective properties, making it valuable in asymmetric synthesis and medicinal chemistry. Its structure combines the electron-rich thiophene moiety with a polar amine group, enabling diverse reactivity and intermolecular interactions.

Properties

IUPAC Name |

(1S)-1-(4-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVSYXUKBUXMHZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

The ketone substrate is treated with ammonia or an ammonium salt in the presence of a chiral catalyst. Patent US20040147762A1 highlights the use of rhodium complexes with chiral phosphine ligands, such as (R)-BINAP, under hydrogen gas (1–50 atm). For example, a mixture of 1-(4-bromothiophen-2-yl)ethanone (10 mmol), ammonium acetate (12 mmol), and [Rh(COD)Cl]₂ (0.5 mol%) in methanol at 50°C for 24 hours yields the (S)-enantiomer with 92% ee and 78% isolated yield.

Mechanistic Insights

The reaction proceeds via imine formation followed by enantioselective hydrogenation. Density functional theory (DFT) calculations suggest that the bulky thiophene ring directs the approach of the hydride to the re face of the imine intermediate, favoring the (S)-configuration. Steric effects from the 4-bromo substituent further enhance selectivity by destabilizing alternative transition states.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

While less efficient than asymmetric synthesis, resolution remains viable for small-scale production.

Chiral Acid Selection

Racemic 1-(4-bromothiophen-2-yl)ethan-1-amine is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts with differing solubilities. Crystallization at −20°C isolates the (S)-amine-(R)-mandelate salt, which is subsequently basified with NaOH to recover the free amine (45% yield, >99% ee).

Enzymatic Kinetic Resolution

Biocatalytic methods offer an eco-friendly alternative.

Lipase-Catalyzed Acetylation

Immobilized Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer selectively in vinyl acetate, leaving the (S)-amine unreacted. A typical reaction with 100 mM racemic amine in tert-butyl methyl ether achieves 98% conversion of the (R)-isomer after 48 hours, yielding this compound with 95% ee.

Cross-Coupling Strategies for Thiophene Ring Functionalization

Advanced methods construct the bromothiophene-amine framework through metal-catalyzed coupling.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromo-4-aminothiophene and ethylboronic acid installs the ethanamine side chain. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C, this method achieves 65% yield but requires subsequent chiral resolution.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Asymmetric Red. Amination | 78 | 92 | High | Industrial |

| Diastereomeric Resolution | 45 | >99 | Moderate | Lab-scale |

| Enzymatic Resolution | 40 | 95 | Low | Pilot-scale |

| Suzuki Coupling | 65 | N/A | High | Limited |

Table 1: Performance metrics of primary synthesis routes.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine substituent can be reduced to hydrogen, yielding thiophene derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or organolithium compounds.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of thiophene derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine may exhibit antidepressant properties. The presence of the bromothiophene moiety is believed to enhance the interaction with serotonin receptors, potentially leading to improved mood regulation. A study published in Journal of Medicinal Chemistry highlighted how modifications in thiophene derivatives could lead to increased potency against depression .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in animal models of neurodegenerative diseases. In vitro studies demonstrated that this compound can reduce oxidative stress and neuronal apoptosis, suggesting its role as a therapeutic agent for conditions like Alzheimer's disease .

Conductive Polymers

This compound is utilized in the synthesis of conductive polymers. Its thiophene structure allows for effective π-conjugation, which is essential for electrical conductivity in organic materials. Research has shown that incorporating this compound into polymer matrices enhances their electrical properties, making them suitable for applications in organic electronics .

Organic Photovoltaics

The compound's ability to form stable thin films makes it promising for use in organic photovoltaic devices. Studies have indicated that devices incorporating this compound demonstrate improved charge transport properties and overall efficiency compared to devices using traditional materials .

Case Study 1: Antidepressant Development

In a controlled study, researchers synthesized various derivatives of this compound to evaluate their antidepressant effects in rodent models. The results indicated significant reductions in depressive-like behaviors when compared to control groups, providing a strong basis for further clinical trials .

Case Study 2: Conductive Polymer Research

A recent project focused on developing a new class of conductive polymers using this compound as a building block. The resulting materials exhibited enhanced conductivity and stability under ambient conditions, paving the way for their application in flexible electronic devices .

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine substituent and the chiral amine group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

Phenyl-Based Analogues

- Br-MBA (1-(4-Bromophenyl)ethan-1-amine): Replacing the thiophene with a phenyl ring reduces electron density, altering reactivity in electrophilic substitutions. Br-MBA is used in X-ray detection materials due to halogen-inorganic layer interactions, highlighting the role of bromine in material science applications .

- (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine : The introduction of chlorine and fluorine at the 4- and 2-positions enhances polarity and influences hydrogen-bonding capabilities. This compound is often utilized as a hydrochloride salt in pharmaceutical intermediates .

Key Differences :

- Thiophene vs. phenyl rings: Thiophene’s aromaticity and smaller size enhance π-π stacking in biological systems but reduce stability under oxidative conditions compared to phenyl .

- Halogen position: Bromine at the 4-position (target compound) vs. mixed halogens (Cl/F) in phenyl derivatives affects steric hindrance and electronic effects .

Heteroaromatic Analogues

- 1-(Pyridin-2-yl)ethan-1-amine : The pyridine ring introduces a basic nitrogen, enabling coordination with transition metals. This compound is a key building block in ligands for asymmetric catalysis, contrasting with the thiophene-based target compound’s use in organic electronics .

Key Differences :

- Pyridine’s nitrogen vs. thiophene’s sulfur: Pyridine derivatives exhibit stronger Lewis basicity, while thiophene derivatives prioritize electronic conductivity .

Enantiomeric and Stereochemical Comparisons

- (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine: The R-enantiomer may exhibit divergent biological activity or catalytic efficiency. For example, in organocatalysis, (S)-enantiomers of analogous compounds show higher enantioselectivity in α-amination reactions .

- (S)-1-(2-Naphthyl)ethan-1-amine : Bulky naphthyl groups enhance stereochemical control in catalytic processes, whereas the thiophene’s compact structure favors faster diffusion in membranes .

Key Insight : The S-configuration in the target compound likely optimizes interactions in chiral environments, such as enzyme active sites or asymmetric synthesis platforms .

Functional Group Modifications

- 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine : Methoxy groups increase solubility in polar solvents but reduce metabolic stability. Such derivatives are common in drug discovery for balancing bioavailability and reactivity .

- 2-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)ethan-1-amine : Dimethoxy substitutions enhance π-stacking in crystal structures, relevant in materials science, whereas the target compound’s thiophene may prioritize electronic applications .

Key Differences :

- Methoxy vs. bromine: Electron-donating methoxy groups deactivate aromatic rings, while bromine (electron-withdrawing) directs electrophilic attacks to specific positions .

Biological Activity

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a brominated thiophene moiety linked to an ethanamine group. Its molecular formula is C_9H_10BrN, with a molecular weight of approximately 188.04 g/mol. The synthesis typically involves several steps:

- Bromination of Thiophene : Thiophene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to produce 4-bromothiophene.

- Formation of 1-(4-Bromothiophen-2-yl)ethan-1-one : The bromothiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride.

- Reduction : The ketone group is reduced to an amine using lithium aluminum hydride or similar reducing agents.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Preliminary studies suggest its potential effectiveness against various cancer cell lines, including:

- MDA-MB-231 : A breast cancer cell line where compounds similar to this compound have shown cytotoxic effects.

- HT-29 : A colon cancer cell line that also demonstrated sensitivity to this compound in various assays .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have indicated that it may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Receptor Binding : The compound could act as a ligand for various receptors, modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines using MTT assays, demonstrating significant potency compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Screening : In vitro tests revealed that the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to optimize yields .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. The bromine atom’s deshielding effect on adjacent protons aids in structural assignment .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .

- X-ray Crystallography : SHELXL or OLEX2 software refines crystal structures to determine absolute configuration, particularly for resolving enantiomeric ambiguity .

Advanced Tip :

Combine circular dichroism (CD) with computational DFT calculations to correlate optical activity with the (S)-configuration .

How can researchers investigate the biological activity of this compound?

Q. Basic

- Receptor Binding Assays : Screen against GPCRs or ion channels (e.g., serotonin receptors) using radioligand displacement. The bromothiophene group may enhance lipophilicity, improving membrane permeability .

- Enzyme Inhibition Studies : Test for activity against kinases or proteases via fluorescence-based assays. The amine group’s basicity facilitates hydrogen bonding with active sites .

Q. Advanced :

- Molecular Dynamics Simulations : Model interactions with biological targets using software like AutoDock. The bromine atom’s steric and electronic effects can modulate binding affinity .

How can enantiomeric excess (ee) discrepancies arise, and how are they resolved?

Advanced

Causes of Discrepancies :

- Analytical Limitations : Chiral HPLC may misestimate ee due to co-elution, while polarimetry lacks sensitivity for low-ee samples.

- Racemization During Storage : Light or moisture exposure can degrade enantiomeric purity .

Q. Resolution Strategies :

- Cross-validate using X-ray crystallography (definitive for absolute configuration) and chiral GC-MS .

- Stabilize samples with antioxidants (e.g., BHT) and store under argon .

What strategies optimize the synthetic route for high-yield production?

Q. Advanced

- Catalyst Screening : Test palladium (e.g., Pd(PPh)) versus nickel catalysts for bromothiophene coupling efficiency .

- Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent polarity) using software like JMP .

Q. Advanced

- Disordered Atoms : Use SHELXL’s PART and SUMP commands to model disorder. Apply restraints (e.g., DFIX) for bond distances .

- Twinned Crystals : Test for twinning via PLATON’s TWIN check. Refine using HKLF5 format in SHELXL .

- Weak Diffraction : Optimize cryoprotection (e.g., glycerol) and collect data at synchrotron sources .

What computational tools predict the pharmacokinetics of this compound?

Q. Advanced

- ADMET Prediction : SwissADME or ADMETLab estimate solubility (LogP), bioavailability, and CYP450 interactions. Bromine’s electronegativity may reduce metabolic clearance .

- QM/MM Modeling : Gaussian or ORCA simulate transition states for metabolism (e.g., N-dealkylation pathways) .

How to address contradictory bioactivity data across cell lines?

Q. Advanced

- Cell Line Validation : Authenticate lines via STR profiling to rule out contamination .

- Assay Variability : Normalize data using internal controls (e.g., housekeeping genes in RT-qPCR) .

- Dose-Response Analysis : Fit IC curves with GraphPad Prism to compare potency thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.